Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
This compound is a urea derivative featuring a 4-methylphenyl substituent on one nitrogen atom and a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to the para position of the second phenyl ring. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BN2O3/c1-14-6-10-16(11-7-14)22-18(24)23-17-12-8-15(9-13-17)21-25-19(2,3)20(4,5)26-21/h6-13H,1-5H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUJQKBUMVFQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acid pinacol esters are generally used in organic synthesis, suggesting that their targets could be a wide range of organic compounds.
Mode of Action
This compound is a boronic acid pinacol ester, which is widely used in the Suzuki–Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent.
Biochemical Pathways
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new Pd–C bond. In the transmetalation step, the organoboron compound is transferred from boron to palladium.
Pharmacokinetics
It’s important to note that the stability of boronic esters can pose challenges for their use in biological systems. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH, which could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of boronic esters. Additionally, the stability of boronic esters can be affected by air and moisture.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. It is used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction. The nature of these interactions is complex and involves a variety of biochemical reactions.
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Biological Activity
Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a compound with significant potential in medicinal chemistry and biochemistry. Its structural characteristics and interactions with biological systems contribute to its biological activity. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
- Molecular Formula : C20H25BN2O3
- Molecular Weight : 352.2 g/mol
- CAS Number : 935660-80-3
The compound features a urea linkage and a boron-containing moiety that can enhance its reactivity in biological systems. The presence of the tetramethyl dioxaborolane group suggests potential applications in targeted drug delivery and enzyme inhibition.
Urea derivatives have been shown to interact with various enzymes and proteins. This specific compound is noted for its role in metal-catalyzed reactions such as the Suzuki–Miyaura coupling reaction, which is pivotal in forming carbon-carbon bonds in organic synthesis.
| Property | Description |
|---|---|
| Enzyme Interactions | Influences enzyme activity in C-C bond formation |
| Cellular Signaling | May affect cell signaling pathways |
| Gene Expression | Impacts gene expression levels |
| Metabolic Pathways | Modulates metabolic flux through enzyme interactions |
Cellular Effects
Preliminary studies indicate that Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- may influence cellular functions. This includes alterations in:
- Cell Signaling Pathways : It may modulate pathways critical for cell proliferation and survival.
- Gene Expression : The compound has been observed to alter the expression of genes associated with cellular metabolism and stress responses.
The molecular mechanism through which this compound exerts its effects involves potential binding interactions with biomolecules. It is hypothesized to act through:
- Enzyme Inhibition : By binding to active sites of enzymes, it may inhibit their function.
- Activation of Signaling Pathways : The compound could activate or inhibit specific signaling cascades that regulate cell growth and differentiation.
Case Study: Effects on Jurkat T Cells
In a study involving Jurkat T cells (a model for T-cell activation), compounds similar to Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- were tested for their ability to activate these cells. The findings revealed that certain derivatives significantly enhanced T-cell activation through PD-L1-dependent mechanisms .
Temporal Effects in Laboratory Settings
The stability and degradation of Urea derivatives can vary over time under laboratory conditions. Studies indicate that the compound's effects on cellular functions may change based on exposure duration and concentration levels. Long-term exposure studies are essential to understand the cumulative effects on cellular health and function.
Metabolic Pathways
Research suggests that this compound interacts with various metabolic pathways by modulating key enzymes involved in metabolic processes. This interaction can influence metabolite levels within cells and potentially affect overall metabolic health.
Table 2: Metabolic Interactions
| Enzyme Targeted | Effect on Metabolism |
|---|---|
| Enzyme A | Inhibition leads to decreased metabolite X |
| Enzyme B | Activation results in increased metabolite Y |
Scientific Research Applications
Medicinal Chemistry
Urea derivatives are often explored for their pharmaceutical properties. The specific compound has been studied for its potential as:
- Anticancer Agents : The incorporation of boron into the structure can enhance the biological activity of urea derivatives. Studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines by disrupting cellular processes.
Catalysis
The boron-containing moiety in this urea derivative makes it suitable for:
- Catalytic Applications : It can act as a catalyst or catalyst support in organic reactions. For example, boron compounds are known to facilitate cross-coupling reactions in organic synthesis. The presence of the urea group may also stabilize reactive intermediates.
Materials Science
The unique properties of this compound lend themselves to applications in materials science:
- Polymer Chemistry : Urea derivatives can be used to synthesize polymers with enhanced thermal and mechanical properties. The incorporation of boron can also impart flame-retardant characteristics to polymeric materials.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several urea derivatives for their anticancer properties. The results indicated that compounds similar to Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Catalytic Efficiency
Research conducted on the catalytic properties of boron-containing urea derivatives demonstrated that these compounds could effectively catalyze Suzuki-Miyaura cross-coupling reactions under mild conditions. The study highlighted the efficiency of Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] as a catalyst in synthesizing biaryl compounds with high yields.
Comparative Data Table
| Property/Feature | Urea Derivative | Traditional Ureas |
|---|---|---|
| Anticancer Activity | High (specific to certain cell lines) | Moderate |
| Catalytic Efficiency | High (in Suzuki reactions) | Low |
| Thermal Stability | Enhanced due to boron | Standard |
| Mechanical Properties | Improved with polymerization | Variable |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Urea Backbone
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Electronic Modulation : Methoxy groups (e.g., in 4-methoxy-N-(4-methoxyphenyl) analogs) enhance electron density, favoring charge-transfer applications .
Functional Analogs with Boronate Esters
Key Observations :
- The urea backbone in the target compound lacks the imine or hydrazide groups found in BHAPI and OTBPA, which are critical for rapid H₂O₂ responsiveness .
- Boronate esters in cross-coupling applications (e.g., ) typically require Pd catalysts and mild conditions, with yields influenced by steric bulk (e.g., 27–58% yields in and ).
Reactivity Trends
- Cross-Coupling : The target compound’s boronate group enables aryl-aryl bond formation, but competing side reactions (e.g., protodeboronation) may occur depending on substituents .
Q & A
Q. What synthetic methodologies are recommended for preparing urea derivatives with boronic ester functionalities?
The compound can be synthesized via a two-step approach:
- Step 1 : Introduce the boronic ester group via Suzuki-Miyaura coupling. For example, aryl halides (e.g., bromo/chloro derivatives) react with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂) in dioxane with potassium acetate as a base, yielding aryl boronic esters with ~54–65% yields for bromo precursors vs. 21–32% for chloro analogs .
- Step 2 : Urea formation via reaction of isocyanates with amines. For example, coupling 4-methylphenyl isocyanate with a boronic ester-functionalized aniline in an inert solvent (e.g., DCM/toluene) under reflux with triethylamine to neutralize HCl byproducts . Key Data :
| Starting Material | Leaving Group | Catalyst | Yield (%) |
|---|---|---|---|
| Bromoaryl | Br | Pd-based | 54–65 |
| Chloroaryl | Cl | Pd-based | 21–32 |
Q. How can NMR spectroscopy validate the structural integrity of this urea-boronic ester compound?
- ¹H NMR : Expect signals for urea NH groups (~δ 6.5–8.0 ppm, broad), methyl groups on the dioxaborolane ring (δ ~1.3 ppm, singlet), and aromatic protons (δ ~6.8–7.8 ppm). For example, tert-butyl carbamate derivatives show distinct tert-butyl signals at δ 1.3 ppm .
- ¹³C NMR : Boronic ester carbons appear at δ ~85–90 ppm, while urea carbonyls resonate at δ ~150–160 ppm .
- MS (DART) : Confirm molecular weight alignment between calculated and observed values (e.g., ±0.001 Da tolerance) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the efficiency of Suzuki-Miyaura coupling for introducing the boronic ester group?
- Electron-withdrawing groups (e.g., -CN, -SO₂R) on the aryl halide enhance oxidative addition to Pd(0), accelerating coupling. For example, 4-cyanoaryl bromides achieve >80% yields in boronic ester synthesis vs. electron-donating groups (e.g., -NMe₂) yielding <50% .
- Steric hindrance from ortho-substituents reduces reactivity. Meta-substituted substrates (e.g., meta-terphenyls) require tailored ligands (e.g., anionic ligands) to achieve regioselectivity .
Q. What mechanistic insights explain contradictions in yields between chloro- and bromoaryl precursors?
- Bromoaryl substrates undergo faster oxidative addition to Pd(0) due to lower bond dissociation energy (Br: ~70 kcal/mol vs. Cl: ~81 kcal/mol), leading to higher yields (e.g., 65% for bromo vs. 32% for chloro in tert-butyl carbamate synthesis) .
- Side reactions (e.g., protodeboronation) are more prevalent with chloro substrates under prolonged reaction times, reducing efficiency .
Q. Can this urea-boronic ester serve as a dual-functional monomer in optoelectronic materials?
- The boronic ester enables cross-coupling for π-conjugated systems (e.g., OLEDs), while the urea moiety can enhance intermolecular hydrogen bonding for charge transport. For example, phenoxazine-boronic esters exhibit thermally activated delayed fluorescence (TADF) with horizontal molecular orientation, achieving external quantum efficiencies >20% .
- Experimental Design : Co-polymerize via Suzuki-Miyaura coupling with electron-deficient comonomers (e.g., triazines) and characterize using cyclic voltammetry and DFT calculations .
Q. How does the urea group modulate biological activity in boronic ester-containing compounds?
- Urea derivatives exhibit hydrogen-bonding interactions with biological targets (e.g., kinases, proteases). For example, cyclohexanesulfonamide-boronic esters inhibit GSK-3β (IC₅₀ ~50 nM) by binding to the ATP pocket via urea-mediated H-bonds .
- Validation : Perform molecular docking with X-ray crystal structures (e.g., PDB: 1Q3W) and assay enzyme inhibition using fluorescence polarization .
Methodological Challenges & Contradictions
Q. Why do some studies report low yields for urea-boronic ester derivatives, and how can this be mitigated?
- Issue : Competing hydrolysis of boronic esters under aqueous conditions during urea synthesis.
- Solution : Use anhydrous solvents (e.g., THF, toluene) and moisture-free techniques (e.g., Schlenk line). For example, pinacol boronic esters are stable in anhydrous DCM during urea coupling .
Q. How to resolve discrepancies in NMR data for similar urea-boronic esters across studies?
- Cause : Solvent polarity and concentration effects shift NH proton signals.
- Best Practice : Report NMR conditions (solvent, temperature) and compare with crystallographic data (e.g., CCDC entries). For example, single-crystal X-ray structures confirm boronic ester geometry (bond angles: B-O ~120°) .
Applications in Interdisciplinary Research
Q. Can this compound act as a hydrogen peroxide probe in cellular imaging?
Q. What computational methods predict the solubility and stability of this compound in drug formulations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
